molecular formula C12H26Cl2N2O3 B2922016 1-(Allyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185005-02-0

1-(Allyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2922016
CAS No.: 1185005-02-0
M. Wt: 317.25
InChI Key: CGNICIWJRBGJAD-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2O3 and its molecular weight is 317.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperazine Derivatives : Research has been conducted on the synthesis of novel piperazine compounds, such as the design and synthesis of derivatives with antidepressant and antianxiety properties. These compounds have been evaluated in behavioral tests, showcasing the versatility of piperazine derivatives in medicinal chemistry (J. Kumar et al., 2017).

  • Characterization of Hydrochloride Salts : Studies on hydrochloride salts of piperazine derivatives have been conducted, examining their structural properties and protonation states using techniques like NMR and IR spectroscopy (Pavlína Marvanová et al., 2016).

Biological and Pharmacological Activities

  • Antimalarial Activity : Piperazine derivatives have been evaluated for their potential antimalarial properties, with some compounds showing significant activity against Plasmodium falciparum strains. This highlights the potential of these derivatives in developing new antimalarial agents (A. Mendoza et al., 2011).

  • Antiarrhythmic and Antihypertensive Effects : Some piperazine derivatives demonstrate strong antiarrhythmic and antihypertensive activities. This is indicative of their potential use in cardiovascular therapeutics (Barbara Malawska et al., 2002).

Advanced Applications in Chemistry and Medicine

  • Development of Radiotracers : Piperazine derivatives have been explored for their use in creating radiotracers for diagnostic applications in oncology. The modification of lipophilicity in these compounds is a critical aspect of their suitability for such applications (C. Abate et al., 2011).

  • Cancer Research : The structural and biological evaluation of piperazine compounds has been carried out for potential anti-cancer activities. This includes investigating their binding to specific proteins and evaluating their efficacy against various cancer cell lines (G. Lv et al., 2019).

  • Neuropharmacological Studies : Piperazine derivatives have been studied for their effects on serotonin binding and turnover in the brain, indicating their potential applications in neuropharmacology and the treatment of neurological disorders (R. Fuller et al., 1978).

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.2ClH/c1-2-9-17-11-12(16)10-14-5-3-13(4-6-14)7-8-15;;/h2,12,15-16H,1,3-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNICIWJRBGJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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